1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine
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Overview
Description
1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is a chemical compound that features a thiazole ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine typically involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or piperazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the thiazole or piperazine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane hydrochloride
- 1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-ol
Comparison: 1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine is unique due to the presence of both a phenyl group and a piperazine ring, which can confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-14(20-11-16-12)15(19)18-9-7-17(8-10-18)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJFTJNCVDJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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